molecular formula C32H30N2O3 B11507946 12-[4-(benzyloxy)-3-methoxyphenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

12-[4-(benzyloxy)-3-methoxyphenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

Cat. No.: B11507946
M. Wt: 490.6 g/mol
InChI Key: BEOCUEUSGGCSRF-UHFFFAOYSA-N
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Description

5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzyloxy group and a methoxyphenyl group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of molecular sieves and ultrasound-assisted reactions to enhance yield and reduce reaction time . The key steps include:

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and advanced purification techniques can help achieve higher yields and purity levels suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is unique due to its specific structural features, such as the benzyloxy and methoxy groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C32H30N2O3

Molecular Weight

490.6 g/mol

IUPAC Name

12-(3-methoxy-4-phenylmethoxyphenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11-one

InChI

InChI=1S/C32H30N2O3/c1-32(2)17-25-31(26(35)18-32)29(30-22-10-7-15-33-23(22)12-13-24(30)34-25)21-11-14-27(28(16-21)36-3)37-19-20-8-5-4-6-9-20/h4-16,29,34H,17-19H2,1-3H3

InChI Key

BEOCUEUSGGCSRF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC(=C(C=C5)OCC6=CC=CC=C6)OC)C(=O)C1)C

Origin of Product

United States

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